3-cyclohexanecarbonyl-4H-1,2,4-triazole chemical structure and properties
3-cyclohexanecarbonyl-4H-1,2,4-triazole chemical structure and properties
The following technical guide provides an in-depth analysis of 3-cyclohexanecarbonyl-4H-1,2,4-triazole , a specialized heterocyclic scaffold with significant utility in medicinal chemistry and agrochemical synthesis.
Chemical Class: Acyl-1,2,4-Triazoles | Application: Pharmacophore & Ligand Design
Executive Summary
3-cyclohexanecarbonyl-4H-1,2,4-triazole is a functionalized nitrogen heterocycle characterized by a 1,2,4-triazole ring substituted at the C3 position with a cyclohexyl ketone moiety. This compound represents a critical "linker" scaffold in drug discovery, bridging the lipophilic cyclohexyl domain (common in sterol biosynthesis inhibitors) with the polar, metal-coordinating triazole warhead.
Its primary significance lies in its amphoteric nature and its ability to serve as a bioisostere for amide bonds, offering enhanced metabolic stability and unique hydrogen-bonding capabilities.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Structural Constitution
The molecule consists of a planar 1,2,4-triazole ring attached to a non-planar, lipophilic cyclohexane ring via a carbonyl linker.
| Property | Data / Description |
| IUPAC Name | Cyclohexyl(4H-1,2,4-triazol-3-yl)methanone |
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| H-Bond Donors | 1 (NH at position 4) |
| H-Bond Acceptors | 3 (N1, N2, Carbonyl O) |
| Predicted pKa | ~8.5 (Acidic NH), ~2.3 (Basic N) |
| LogP (Predicted) | 1.8 – 2.2 (Moderate Lipophilicity) |
Tautomeric Equilibrium & Stability
A defining feature of this compound is the tautomeric preference induced by the C3-carbonyl group. While unsubstituted 1,2,4-triazoles favor the 1H-tautomer, the presence of an acyl group at C3 often stabilizes the 4H-tautomer due to an intramolecular hydrogen bond between the N4-H and the carbonyl oxygen.
-
1H-Form:
-H ... C3-C=O (Sterically less favorable for intramolecular bonding) -
4H-Form:
-H ... O=C-C3 (Forms a stable 5-membered pseudo-ring)
Technical Insight: This intramolecular H-bond locks the conformation, reducing the entropic penalty upon binding to protein targets, a desirable trait in fragment-based drug design.
Synthetic Methodologies
Synthesis of C-acylated triazoles is more challenging than N-acylation due to the lower nucleophilicity of the ring carbons. Two primary protocols are established: Lithiation-Trapping (Method A) and De Novo Cyclization (Method B).
Method A: Lithiation-Trapping (High Precision)
This method is preferred for generating library analogs on a small scale.
-
Protection: 1,2,4-triazole is protected at N1 using a trityl or THP group to prevent N-acylation and direct lithiation to C5 (which becomes C3 in the final product numbering).
-
Lithiation: Treatment with
-BuLi at -78°C generates the C-lithio species. -
Acylation: Quenching with cyclohexanecarbonyl chloride .
-
Deprotection: Acidic hydrolysis removes the protecting group.
Method B: De Novo Cyclization (Scale-Up Compatible)
This approach builds the triazole ring onto the cyclohexyl fragment, avoiding regioselectivity issues.
Protocol Steps:
-
Precursor Formation: React cyclohexanecarbonitrile with hydrazine hydrate to form cyclohexanecarboximidohydrazide (an amidrazone).
-
Cyclization: Condense the amidrazone with a one-carbon donor such as formic acid or triethyl orthoformate .
-
Workup: Recrystallization from ethanol/water.
Visualization: De Novo Synthesis Pathway
The following diagram illustrates the logic flow for the scalable Method B.
Figure 1: De Novo synthesis via amidrazone intermediate, ensuring regiospecificity of the carbonyl placement.
Applications in Drug Development
Antifungal Pharmacophore (CYP51 Inhibition)
The 1,2,4-triazole ring is the "warhead" in azole antifungals (e.g., Fluconazole, Tebuconazole).
-
Mechanism: The N4 (or N2) nitrogen coordinates with the Heme Iron (
) in the active site of Lanosterol 14 -demethylase (CYP51). -
Role of Cyclohexyl Group: It occupies the hydrophobic access channel of the enzyme, mimicking the sterol backbone of the natural substrate (lanosterol).
-
Differentiation: Unlike standard azoles where the triazole is attached via a methylene carbon, the carbonyl linker in this topic compound alters the electronic vector of the metal coordination, potentially overcoming resistance in mutant strains.
Bioisostere for Amides
In kinase inhibitors, the 3-acyl-1,2,4-triazole moiety acts as a bioisostere for a cis-amide bond. The N4-H can function as a hydrogen bond donor, while the N2 and Carbonyl-O act as acceptors, allowing for multipoint binding in ATP pockets.
Visualization: Mechanism of Action (CYP51)
Figure 2: Pharmacological interaction map showing the dual binding mode: metal coordination and hydrophobic interaction.
Scientific Integrity & Safety Protocols
Handling & Stability
-
Hazard Identification: As a triazole derivative, treat as a potential irritant. 1,2,4-triazoles are generally stable but can release nitrogen oxides (
) upon thermal decomposition. -
Storage: Hygroscopic tendencies are possible due to the basic nitrogens. Store in a desiccator at -20°C for long-term reference standards.
Self-Validating Analytical Protocol
To confirm the identity of the synthesized compound, the following multi-modal analysis is required:
-
H-NMR (DMSO-d6): Look for the diagnostic triazole proton singlet at
8.5–9.0 ppm. The cyclohexyl protons will appear as multiplets between 1.2–2.0 ppm. -
IR Spectroscopy: The carbonyl stretch (
) attached to the heterocycle will be shifted to a lower frequency (~1680 ) compared to standard ketones due to conjugation with the aromatic ring. -
Mass Spectrometry: High-resolution MS (ESI+) must show the
peak at m/z 180.11.
References
-
Structural Chemistry of 1,2,4-Triazoles Title: Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole.[1] Source: ResearchGate (Struct Chem, 2024). URL:[Link]
-
Synthetic Pathways for Acyl-Triazoles Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry (2022).[2] URL:[Link]
-
Triazole Pharmacophore in Medicine Title: 1,2,4-Triazole - Synthesis and Biological Activity.[3][4][1][2][5][6] Source: Wikipedia (General Reference for Class Properties). URL:[Link][3][4][7][1]
-
Related Benzoxazolone Derivatives Title: Synthesis of 3-Cyclohexanecarbonyl-2(3H)-Benzoxazolone Derivatives. Source: ResearchGate (2024).[8] URL:[Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. isres.org [isres.org]
- 8. researchgate.net [researchgate.net]
